ethyl (5-amino-1H-tetrazol-1-yl)acetate

説明

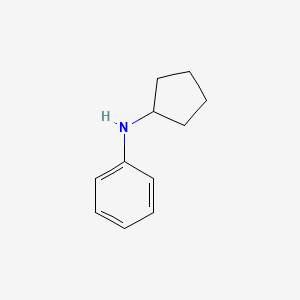

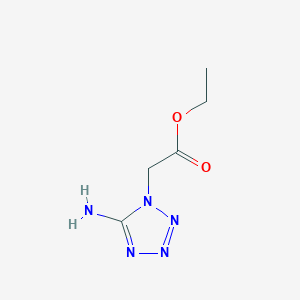

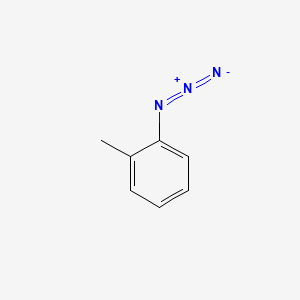

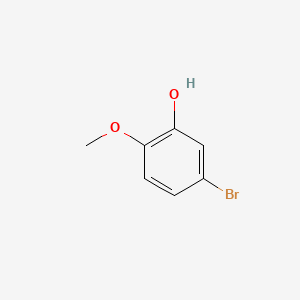

Ethyl (5-amino-1H-tetrazol-1-yl)acetate is a unique chemical compound with the empirical formula C5H9N5O2 . It has a molecular weight of 171.16 . The compound is typically in solid form .

Synthesis Analysis

The synthesis of ethyl (5-amino-1H-tetrazol-1-yl)acetate involves two stages . In the first stage, glycine ethyl ester hydrochloride reacts with sodium hydroxide . In the second stage, bromocyan reacts with sodium azide in water and acetonitrile at temperatures between 0 and 20 degrees Celsius . The yield of the reaction is approximately 60% .Molecular Structure Analysis

The SMILES string of ethyl (5-amino-1H-tetrazol-1-yl)acetate is CCOC(=O)Cn1nnnc1N . The InChI key is YVKHCKBSEQKYNO-UHFFFAOYSA-N .科学的研究の応用

C5H9N5O2 C_5H_9N_5O_2 C5H9N5O2

and has a variety of applications in scientific research. Below is a comprehensive analysis focusing on unique applications across different fields:Click Chemistry Synthesis

Click chemistry: is a field of chemical synthesis characterized by high-yielding reactions, wide scope, and mild reaction conditions. Ethyl (5-amino-1H-tetrazol-1-yl)acetate can be used in click chemistry to synthesize tetrazole derivatives . These derivatives are significant due to their role in medicinal and pharmaceutical applications, where they can be synthesized using eco-friendly approaches such as water as a solvent, moderate conditions, non-toxicity, easy extractions, and low cost .

Molecular Docking Studies

In computational biology , ethyl (5-amino-1H-tetrazol-1-yl)acetate derivatives can be employed in molecular docking studies. Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex . This technique is invaluable in the field of drug discovery and pharmacogenomics .

Synthesis of Metal Complexes

The compound is useful in the synthesis of metal complexes . For instance, it can be involved in the synthesis of Cu(II), Zn(II), Pb(II), and Cd(II) complexes with di-anionic tetrazole-5-carboxylate ligands. These complexes have potential applications in materials science and coordination chemistry .

Energetic Materials Development

Ethyl (5-amino-1H-tetrazol-1-yl)acetate can be used in the development of high-performance energetic materials . These materials are crucial for various applications, including propellants, explosives, and pyrotechnics. The compound’s derivatives can exhibit good detonation properties with moderate sensitivities, making them promising candidates for such applications .

Biological Activity Enhancement

Tetrazoles, including derivatives of ethyl (5-amino-1H-tetrazol-1-yl)acetate, exhibit a wide range of biological activities . They have been found to possess antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities. This makes them valuable in the development of new therapeutic agents .

Pharmacological Molecule Modification

In pharmacology , the tetrazole moiety can act as a bioisostere for the carboxylic acid group. Substituting the carboxyl group in pharmacological molecules with tetrazole can enhance lipophilicity, improve bioavailability, and reduce negative effects. This modification can lead to the development of drugs with better pharmacokinetic profiles .

Oligonucleotide Synthesis

The compound is widely used in oligonucleotide synthesis . It serves as an acidic activator in the coupling process, which is a critical step in the synthesis of oligonucleotides for genetic research and therapeutic applications .

Bioavailability Improvement in Drug Design

Lastly, in drug design , the introduction of ethyl (5-amino-1H-tetrazol-1-yl)acetate into drug molecules can potentially improve their bioavailability. This is due to the compound’s ability to increase lipophilicity and membrane permeability, which are key factors in drug absorption and distribution .

特性

IUPAC Name |

ethyl 2-(5-aminotetrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O2/c1-2-12-4(11)3-10-5(6)7-8-9-10/h2-3H2,1H3,(H2,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKHCKBSEQKYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=NN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299855 | |

| Record name | ethyl (5-amino-1H-tetrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (5-amino-1H-tetrazol-1-yl)acetate | |

CAS RN |

21744-57-0 | |

| Record name | Ethyl 5-amino-1H-tetrazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21744-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 133280 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021744570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21744-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl (5-amino-1H-tetrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl(5-amino-1H-tetrazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How is ethyl 2-(5-aminotetrazol-1-yl)acetate synthesized and what is its role in the production of energetic materials?

A1: Ethyl 2-(5-aminotetrazol-1-yl)acetate is synthesized by reacting ethyl aminoacetate hydrochloride with sodium hydroxide and cyanogen azide. [] This compound serves as a key intermediate in the synthesis of 2-(5-nitroiminotetrazol-1-yl)acetic acid, a precursor for energetic materials. The reaction involves treating ethyl 2-(5-aminotetrazol-1-yl)acetate with 100% nitric acid, leading to the substitution of the amino group with a nitroimino group. [] The resulting 2-(5-nitroiminotetrazol-1-yl)acetic acid can then be used to form energetic salts with nitroiminotetrazolate and carboxylate anions. [] These salts exhibit potential as energetic materials due to their calculated detonation properties and insensitivity to impact. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)